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Introduction: A Privileged Scaffold in Drug
Discovery
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone

heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1][2] Its unique

electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored

scaffold among medicinal chemists. The strategic functionalization of the pyridine ring allows

for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and

pharmacokinetic properties. Within this context, 5-Chloro-2-methoxyisonicotinaldehyde has

emerged as a highly valuable and versatile building block, particularly in the synthesis of

targeted therapies such as kinase inhibitors.[3][4]

The presence of a chlorine atom at the 5-position offers a reactive handle for a variety of cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of

diverse aryl and heteroaryl substituents.[5] The methoxy group at the 2-position influences the

electronic nature of the ring and can play a crucial role in directing metallation reactions for

further functionalization. Finally, the aldehyde group at the 4-position is a versatile functional

group that can be readily transformed into a wide array of other functionalities, including

amines via reductive amination, which is a key step in the synthesis of many kinase inhibitors.

[6][7] This unique combination of functional groups makes 5-Chloro-2-
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methoxyisonicotinaldehyde a powerful precursor for the construction of complex molecular

architectures with significant therapeutic potential.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount

for its effective utilization in synthesis. The key properties of 5-Chloro-2-
methoxyisonicotinaldehyde are summarized in the table below.

Property Value Reference

Molecular Formula C₇H₆ClNO₂ [8]

Molecular Weight 171.58 g/mol [8]

CAS Number 1060810-36-7 [8]

Appearance Pale yellow solid [8]

Melting Point 93-96 °C [8]

Boiling Point 255.1 ± 35.0 °C (Predicted)

Density 1.317 ± 0.06 g/cm³ (Predicted)

Storage Store at 0-8 °C

Synthetic Protocol: Preparation of 5-Chloro-2-
methoxyisonicotinaldehyde
The following protocol details a reliable method for the synthesis of 5-Chloro-2-
methoxyisonicotinaldehyde starting from 5-chloro-2-methoxy-4-methylpyridine.[8] This

procedure involves an initial reaction to form an enamine intermediate, followed by oxidative

cleavage to yield the desired aldehyde.

Materials:

5-chloro-2-methoxy-4-methylpyridine

N,N-dimethylformamide (DMF)
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tert-butoxycarbonyl bis(dimethylamino)methane

Tetrahydrofuran (THF)

Sodium periodate (NaIO₄)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for flash chromatography

Hexane

Ethyl acetate

Procedure:

To a solution of N,N-dimethylformamide (38 mL) and tert-butoxycarbonyl

bis(dimethylamino)methane (7.0 mL, 33.9 mmol), add 5-chloro-2-methoxy-4-methylpyridine

(20 mmol).

Heat the reaction mixture to 120 °C and maintain for 2 hours.

Cool the reaction mixture to room temperature and concentrate under reduced pressure to

obtain a thick orange oil.

Dissolve the resulting oil in tetrahydrofuran (40 mL).

In a separate flask equipped with an overhead stirrer, prepare a slurry of sodium periodate in

water (150 mL) and cool to 0 °C.

Slowly add the THF solution from step 4 to the sodium periodate slurry at 0 °C.

Allow the reaction mixture to warm to room temperature and stir vigorously for 3 hours.

Dilute the mixture with dichloromethane (150 mL) and filter to remove solids.
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Wash the collected solids with dichloromethane (2 x 150 mL).

Separate the organic layer from the filtrate and wash it with a saturated sodium bicarbonate

solution (50 mL).

Neutralize the aqueous layer with solid sodium bicarbonate and back-extract with

dichloromethane (100 mL).

Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and evaporate under

reduced pressure.

Purify the crude residue by flash chromatography on silica gel using a hexane to ethyl

acetate gradient (0-40%) to afford 5-Chloro-2-methoxyisonicotinaldehyde as a pale yellow

solid.[8]

Diagram of Synthetic Workflow:

5-chloro-2-methoxy-4-methylpyridine DMF, 
(Boc)2O, (Me2N)2CH2 Enamine Intermediate120 °C, 2h 1. THF

2. NaIO4, H2O Flash ChromatographyOxidative Cleavage 5-Chloro-2-methoxy-
isonicotinaldehyde

Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde.

Click to download full resolution via product page

Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde.

Application in Medicinal Chemistry: Synthesis of a
Kinase Inhibitor Core Structure
The strategic placement of functional groups on 5-Chloro-2-methoxyisonicotinaldehyde
makes it an ideal starting material for the synthesis of complex heterocyclic systems, such as

the core of anaplastic lymphoma kinase (ALK) inhibitors.[9][10] The following protocols outline

a representative two-step synthesis of a key intermediate for such inhibitors, demonstrating the

utility of this aldehyde in a Suzuki coupling followed by a reductive amination.
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Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 5-Chloro-2-
methoxyisonicotinaldehyde with a boronic ester to introduce an aryl substituent at the 5-

position of the pyridine ring.

Materials:

5-Chloro-2-methoxyisonicotinaldehyde

Aryl boronic acid or boronic ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)aniline)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a reaction vessel, add 5-Chloro-2-methoxyisonicotinaldehyde (1.0 equiv), the aryl

boronic ester (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.05

equiv).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-

methoxyisonicotinaldehyde intermediate.

Protocol 2: Reductive Amination
This protocol details the reductive amination of the aldehyde intermediate with a primary amine

to form a secondary amine, a common linkage in many kinase inhibitors.

Materials:

5-Aryl-2-methoxyisonicotinaldehyde (from Protocol 1)

Primary amine (e.g., aniline or a substituted aniline derivative)

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

Solvent (e.g., dichloromethane or 1,2-dichloroethane)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the 5-aryl-2-methoxyisonicotinaldehyde (1.0 equiv) and the primary amine (1.1

equiv) in the chosen solvent.

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, quench by the slow addition of a saturated sodium

bicarbonate solution.

Extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

secondary amine product.

Diagram of Application in Kinase Inhibitor Synthesis:

5-Chloro-2-methoxy-
isonicotinaldehyde

Aryl Boronic Ester, 
Pd Catalyst, Base

5-Aryl-2-methoxy-
isonicotinaldehyde

Suzuki Coupling Primary Amine, 
NaBH(OAc)3 Kinase Inhibitor Core StructureReductive Amination

Synthetic route to a kinase inhibitor core.

Click to download full resolution via product page

Synthetic route to a kinase inhibitor core.

Mechanism of Action: Targeting Anaplastic
Lymphoma Kinase (ALK)
Many of the kinase inhibitors synthesized using 5-Chloro-2-methoxyisonicotinaldehyde-

derived scaffolds target anaplastic lymphoma kinase (ALK).[3][9] ALK is a receptor tyrosine

kinase that, when constitutively activated through genetic rearrangements, acts as an

oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4]
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The synthesized inhibitors typically function as ATP-competitive inhibitors. They bind to the

ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream

signaling proteins. This blockage of the ALK signaling cascade ultimately leads to the inhibition

of cell proliferation and the induction of apoptosis in ALK-driven cancer cells.

Diagram of ALK Signaling Pathway Inhibition:
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Inhibition of the ALK signaling pathway.

Conclusion
5-Chloro-2-methoxyisonicotinaldehyde is a strategically functionalized building block with

significant applications in medicinal chemistry. Its unique combination of a reactive aldehyde, a

handle for cross-coupling reactions, and a methoxy group for electronic modulation provides a

powerful platform for the synthesis of complex, biologically active molecules. The protocols and

applications detailed herein underscore its importance in the development of targeted
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therapies, particularly in the field of kinase inhibitors. As the demand for novel and effective

therapeutics continues to grow, the utility of such versatile chemical intermediates will

undoubtedly continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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